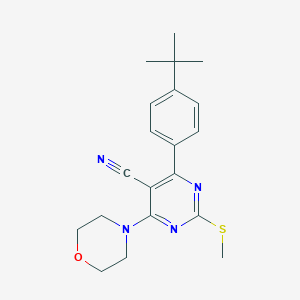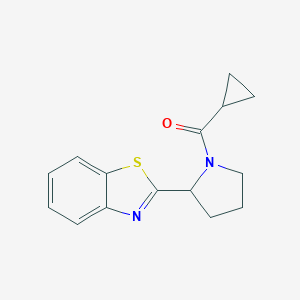![molecular formula C14H17NO5S2 B256248 N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and is known to have immunosuppressive and anti-inflammatory effects.
作用机制
CP-690,550 selectively inhibits N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide3, which is a key component of the N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide-STAT signaling pathway. This pathway is involved in the activation and differentiation of immune cells, and its dysregulation has been implicated in various autoimmune and inflammatory diseases. By inhibiting N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide3, CP-690,550 prevents the activation of immune cells and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent immunosuppressive and anti-inflammatory effects in various preclinical and clinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and differentiation of T cells, B cells, and natural killer (NK) cells. These effects result in the suppression of immune responses and the reduction of inflammation.
实验室实验的优点和局限性
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide3, its well-characterized mechanism of action, and its availability as a commercial drug. However, it also has some limitations, including its potential off-target effects on other N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide family members, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
未来方向
CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune and inflammatory diseases. However, there are still several areas of research that need to be explored. Some of the future directions for CP-690,550 research include:
1. Optimizing the dosing and administration of CP-690,550 to maximize its therapeutic efficacy and minimize its potential toxicity.
2. Investigating the potential off-target effects of CP-690,550 on other N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide family members and identifying strategies to mitigate these effects.
3. Exploring the potential use of CP-690,550 in combination with other immunomodulatory agents to enhance its therapeutic efficacy.
4. Investigating the potential use of CP-690,550 in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus.
5. Developing new formulations of CP-690,550 with improved solubility and bioavailability to enhance its clinical utility.
Conclusion
CP-690,550 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has potent immunosuppressive and anti-inflammatory effects by selectively inhibiting N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide3, which is a key component of the N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide-STAT signaling pathway. While CP-690,550 has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on CP-690,550 will help to further elucidate its therapeutic potential and optimize its clinical utility.
合成方法
The synthesis of CP-690,550 involves several steps, starting from the reaction of 4-chlorobenzoic acid with cyclopropylamine to form N-cyclopropyl-4-chlorobenzamide. This intermediate is then reacted with sodium thiosulfate and hydrogen peroxide to yield N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have immunosuppressive and anti-inflammatory effects by inhibiting the N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide-STAT signaling pathway, which is involved in the regulation of immune responses.
属性
产品名称 |
N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide |
|---|---|
分子式 |
C14H17NO5S2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-cyclopropyl-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C14H17NO5S2/c16-14(15-11-3-4-11)10-1-5-12(6-2-10)22(19,20)13-7-8-21(17,18)9-13/h1-2,5-6,11,13H,3-4,7-9H2,(H,15,16) |
InChI 键 |
ZSESAFSQSGFMDZ-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
规范 SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)


![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)

